molecular formula C14H12N2 B3056569 1H-Imidazole, 1-(1-naphthalenylmethyl)- CAS No. 72459-37-1

1H-Imidazole, 1-(1-naphthalenylmethyl)-

Cat. No. B3056569
M. Wt: 208.26 g/mol
InChI Key: MMPXKUSIQTTZCJ-UHFFFAOYSA-N
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Patent
US05569655

Procedure details

A mixture of imidazole (15.4 g) and 1-chloromethyl-naphthalene (14.9 ml, 0.1 mol) in 200 ml of methylene chloride was stirred at room temperature overnight. The mixture was stirred with 200 ml of water, the layers were separated, the organic layer was washed with water (2×200 ml), the resulting solids were removed by filtration and then the organic layer was stirred with 30 ml of conc. HCl and 200 ml of water. The methylene chloride layer was discarded, and the aqueous layer was extracted with 100 ml of ether. The above aqueous layer was basified with 3N NaOH solution, extracted with methylene chloride, and the organic layer was dried over magnesium sulfate. The above organic solution was concentrated in vacuo to afford 13.58 g of 1-(1-naphthylmethyl)imidazole.
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Cl[CH2:7][C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1.O>C(Cl)Cl>[C:8]1([CH2:7][N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
14.9 mL
Type
reactant
Smiles
ClCC1=CC=CC2=CC=CC=C12
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
the organic layer was washed with water (2×200 ml)
CUSTOM
Type
CUSTOM
Details
the resulting solids were removed by filtration
STIRRING
Type
STIRRING
Details
the organic layer was stirred with 30 ml of conc. HCl and 200 ml of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with 100 ml of ether
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The above organic solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)CN1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.58 g
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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